Product packaging for CID 86748263(Cat. No.:CAS No. 16690-92-9)

CID 86748263

Cat. No.: B098486
CAS No.: 16690-92-9
M. Wt: 170.12 g/mol
InChI Key: UVZZAUIWJCQWEO-DFWYDOINSA-N
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Description

Historical Context of L-Glutamate Discovery and Scientific Recognition

The scientific story of sodium L-glutamate is intrinsically linked to the identification of its parent compound, glutamic acid, and the subsequent discovery of its role in the sensory experience of taste.

The first milestone in the history of this compound was the isolation of glutamic acid in 1866 by the German chemist Karl Heinrich Ritthausen. wikipedia.orggsu.edusynabs.be Ritthausen successfully identified this new substance by treating wheat gluten with sulfuric acid. wikipedia.orggsu.edu This discovery laid the fundamental groundwork for future research into the properties and functions of this amino acid.

The pivotal moment in the recognition of L-glutamate's sensory properties occurred in the early 20th century. In 1907, Professor Kikunae Ikeda of Tokyo Imperial University embarked on research to identify the specific component responsible for the distinct taste of kombu (kelp) broth. nih.govumamiinfo.com His curiosity was sparked by the savory flavor he noticed in the broth, which he believed was a basic taste distinct from sweet, sour, salty, and bitter. ajinomoto.comgoogle.com By 1908, through a meticulous process of evaporation and crystallization of a large quantity of kombu broth, Ikeda successfully isolated brown crystals of glutamic acid. wikipedia.orggsu.edu He confirmed that these crystals reproduced the unique savory flavor and named this taste "umami." wikipedia.orggsu.edugoogle.com Following this discovery, Ikeda patented a method for the mass production of monosodium glutamate (B1630785) (MSG), the crystalline salt of glutamic acid, to bring this new seasoning to a wider audience. wikipedia.orgumamiinfo.com

Table 1: Key Figures in the Discovery of L-Glutamate and Umami

ScientistYearContribution
Karl Heinrich Ritthausen1866First to isolate and identify glutamic acid from wheat gluten. wikipedia.orgsynabs.be
Professor Kikunae Ikeda1908Isolated L-glutamate from kombu and identified it as the substance responsible for the umami taste. wikipedia.orgajinomoto.comnih.gov

Following its discovery as a taste substance, scientific inquiry began to probe the physiological functions of L-glutamate. Early research in the 1920s and 1930s revealed that glutamic acid is oxidized in various organs and plays a role in cellular metabolism, linking it to the Krebs cycle. synabs.benih.gov In 1936, Hans Weil-Malherbe initiated studies exploring the connection between glutamic acid and the nervous system. synabs.be A significant finding emerged in the 1950s when Hayashi demonstrated that direct application of sodium glutamate to the brain could induce convulsions, providing an early indication of its powerful excitatory action on the central nervous system. synabs.benih.gov This observation was a crucial step toward its later identification as the most abundant excitatory neurotransmitter in the vertebrate nervous system. gsu.edunih.gov

Despite Professor Ikeda's discovery and the widespread use of MSG in Japan, the concept of umami as a fifth basic taste was not immediately accepted by the Western scientific community for many decades. qz.comnih.gov It was often categorized merely as a "flavor enhancer." nih.gov The official scientific recognition of umami came in 1985 at the first Umami International Symposium held in Hawaii, where it was formally acknowledged as the fifth basic taste. brainfacts.org Further validation came in 2002 when scientists identified specific taste receptors (T1R1 + T1R3) on the human tongue that are responsible for detecting glutamate, solidifying its status as a fundamental taste quality alongside sweet, sour, salty, and bitter. nih.govajinomoto.com

Evolution of L-Glutamate Production Methodologies

The commercial demand for L-glutamate as a seasoning spurred the development of industrial-scale production methods.

The first industrial production of monosodium L-glutamate commenced in 1909, initiated by Professor Ikeda and the entrepreneur Saburosuke Suzuki. nih.govresearchgate.net The original manufacturing process was an extraction method based on the acid hydrolysis of proteins. nih.govnih.gov This technique involved using strong acids, such as hydrochloric acid, to break down vegetable proteins, most notably wheat gluten, into their constituent amino acids. wikipedia.orgresearchgate.netcapes.gov.br The process required hydrolyzing the gluten, followed by steps to filter out impurities. google.com L-glutamic acid was then isolated from the resulting mixture through techniques involving pH adjustment and crystallization. google.com This extraction method was technologically demanding, slow, and relatively expensive, which limited initial production volumes. nih.govresearchgate.net

Table 2: Timeline of Early L-Glutamate Production

YearEvent
1908Professor Kikunae Ikeda patents a method for mass-producing MSG. wikipedia.orgumamiinfo.com
1909Industrial production of MSG begins using an acid hydrolysis extraction method from vegetable proteins. nih.govresearchgate.net
1950sNew production methods, including chemical synthesis and fermentation, begin to emerge, eventually supplanting the original extraction process. nih.govresearchgate.net

Development of Chemical Synthesis Approaches

As the global demand for Sodium L-glutamate grew, methods beyond the initial protein hydrolysis were explored. wikipedia.org This led to the development of direct chemical synthesis, a method utilized for commercial production from 1962 to 1973. researchgate.netnih.gov This approach was notable for its use of readily available industrial chemicals.

The primary starting material for the chemical synthesis of glutamic acid was acrylonitrile (B1666552). wikipedia.orgresearchgate.net The process was advantageous because acrylonitrile was an inexpensive chemical, and other required reagents like carbon monoxide, hydrogen cyanide, ammonia, and water were also low-cost. cabidigitallibrary.org The synthesis produced a racemic mixture of DL-glutamic acid, meaning it contained both the L- and D-isomers of the amino acid. google.com Since only the L-form, L-glutamic acid, possesses the characteristic umami taste, a critical and often complex step of optical resolution was necessary. cabidigitallibrary.orggoogle.com This was typically achieved through a process of preferential crystallization to separate the desired L-glutamic acid from the mixture. researchgate.netnih.gov The separated L-glutamic acid was then converted to Sodium L-glutamate. While innovative, the chemical synthesis method was eventually superseded by a more efficient and cost-effective biological approach. researchgate.netnih.gov

Emergence and Dominance of Fermentative Production

The landscape of Sodium L-glutamate production was revolutionized in the mid-20th century with the advent of fermentation technology. In 1956, a direct fermentation method to produce L-glutamate was introduced, and by the 1960s, it began to replace older methods. researchgate.netnih.govajinomoto.com This shift was driven by the significant advantages of fermentation, including lower production costs and a reduced environmental footprint, which eventually led all major manufacturers to adopt this method. researchgate.netnih.gov Today, nearly all of the world's Sodium L-glutamate is produced via bacterial fermentation. ajinomoto.com

The cornerstone of this process is the use of specific microorganisms capable of overproducing L-glutamic acid. In 1956, Japanese scientists discovered Corynebacterium glutamicum (then known as Micrococcus glutamicus), a gram-positive bacterium that proved to be a highly efficient glutamate producer. wikipedia.orgnih.govnih.gov This discovery was a pivotal moment, establishing a feasible and robust process for the industrial-scale fermentation of amino acids. nih.gov Other bacteria, such as Brevibacterium lactofermentum and Brevibacterium flavum, which have since been reclassified as species of C. glutamicum, are also used in the industry. researchgate.netcabidigitallibrary.orgscispace.com

The fermentation process involves cultivating these bacteria in a nutrient-rich medium within large fermentation tanks. scispace.comresearchgate.net The raw materials, or substrates, are typically inexpensive and readily available carbohydrate sources. researchgate.net Depending on the region, these can include starch, sugar beets, sugarcane, or molasses. ajinomoto.comific.org The bacteria metabolize these sugars (like glucose) and a nitrogen source (often ammonia) to produce large quantities of L-glutamic acid, which is secreted into the fermentation broth. ajinomoto.comresearchgate.netresearchgate.net Following the fermentation, the L-glutamic acid is separated and purified from the broth. researchgate.net This is often achieved by adjusting the pH of the broth to the isoelectric point of glutamic acid (around 3.2), causing it to crystallize. researchgate.net The purified L-glutamic acid is then neutralized with sodium hydroxide (B78521) to form the final, highly soluble product: Sodium L-glutamate. researchgate.netresearchgate.net

The following table provides a comparative overview of the different industrial production methods for Sodium L-glutamate.

Production MethodPrimary Time Period of UseStarting MaterialsKey Process Steps
Protein Hydrolysis 1909–1962Vegetable proteins (e.g., wheat gluten) wikipedia.orgresearchgate.netTreatment with hydrochloric acid to break peptide bonds, followed by isolation and purification of L-glutamic acid. researchgate.netnih.gov
Chemical Synthesis 1962–1973Acrylonitrile wikipedia.orgresearchgate.netSynthesis to produce a DL-glutamic acid mixture, followed by optical resolution (preferential crystallization) to isolate L-glutamic acid. researchgate.netnih.gov
Bacterial Fermentation 1956–PresentCarbohydrates (e.g., starch, sugarcane, molasses), Ammonia researchgate.netajinomoto.comific.orgMicroorganisms (Corynebacterium glutamicum) convert sugars to L-glutamic acid, which is then isolated, purified, and neutralized. ajinomoto.comresearchgate.net

Biosynthetic Pathways of L-Glutamate

The synthesis of L-glutamate is fundamental for the assimilation of inorganic nitrogen into organic molecules. nih.govasm.org The primary pathways involve the amination of α-ketoglutarate, an intermediate of the citric acid cycle. nih.gov

Two principal enzymatic routes are responsible for the synthesis of L-glutamate: the combined action of glutamine synthetase (GS) and glutamate synthase (GOGAT), and the reaction catalyzed by glutamate dehydrogenase (GDH). nih.govasm.org

The Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) cycle is a primary pathway for ammonia assimilation, particularly under conditions of low ammonia concentration. nih.govscribd.com

Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. nih.govnih.gov This reaction incorporates inorganic ammonia into an organic molecule.

Glutamate Synthase (GOGAT): Also known as glutamine:2-oxoglutarate amidotransferase, GOGAT transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of L-glutamate. nih.govoup.com One molecule of glutamate is then available for other metabolic processes, while the other can re-enter the cycle to accept another ammonia molecule. nih.gov

Glutamate Dehydrogenase (GDH) provides an alternative, reversible pathway for L-glutamate synthesis through the reductive amination of α-ketoglutarate using ammonia. youtube.comwikipedia.org This reaction is particularly significant when ammonia concentrations are high. asm.orgscribd.com The direction of the GDH-catalyzed reaction, whether synthesis or degradation of glutamate, is influenced by the cellular environment and the relative concentrations of substrates and cofactors like NAD+/NADH and NADP+/NADPH. youtube.comwikipedia.org

Key Enzymes in L-Glutamate Biosynthesis
Enzyme/PathwayReactionCellular Conditions
Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) CycleNH₄⁺ + L-glutamate + ATP → L-glutamine + ADP + Pi L-glutamine + α-ketoglutarate + NAD(P)H + H⁺ → 2 L-glutamate + NAD(P)⁺Primary pathway for ammonia assimilation, especially at low ammonia levels. nih.govscribd.com
Glutamate Dehydrogenase (GDH)α-ketoglutarate + NH₄⁺ + NAD(P)H + H⁺ ⇌ L-glutamate + NAD(P)⁺ + H₂OActive in both synthesis (at high ammonia concentrations) and catabolism. asm.orgscribd.com

The primary precursors for the de novo synthesis of L-glutamate are derived from central carbon and nitrogen metabolism.

α-Ketoglutarate: This five-carbon dicarboxylic acid is a key intermediate of the tricarboxylic acid (TCA) cycle and serves as the carbon skeleton for L-glutamate. nih.gov

Ammonia (NH₄⁺): This is the inorganic nitrogen source that is incorporated into α-ketoglutarate to form the amino group of L-glutamate. asm.org

L-Glutamine: In the GS-GOGAT pathway, L-glutamine acts as the nitrogen donor, transferring its amide group to α-ketoglutarate. sigmaaldrich.com L-glutamine itself is synthesized from L-glutamate and ammonia. nih.gov

Catabolic Pathways and L-Glutamate Turnover

The breakdown of L-glutamate is crucial for nitrogen removal and for providing carbon skeletons to other metabolic pathways. The two main catabolic routes are deamination and transamination.

Oxidative deamination is a major pathway for the removal of the amino group from L-glutamate, primarily catalyzed by L-glutamate dehydrogenase (GDH) . nih.govlibretexts.org This mitochondrial enzyme converts L-glutamate back to α-ketoglutarate and releases the amino group as free ammonia (NH₄⁺). youtube.comlibretexts.org This reaction is the reverse of the synthetic reaction and is a key step in the catabolism of many amino acids, as their amino groups are often first transferred to α-ketoglutarate to form glutamate. nih.govamu.edu.az The released ammonia can then be incorporated into the urea cycle for excretion. libretexts.org

Transamination is a reversible reaction that involves the transfer of an amino group from an amino acid to an α-keto acid, catalyzed by enzymes called aminotransferases or transaminases. libretexts.orgamu.edu.az In the context of L-glutamate catabolism, the α-amino group of glutamate is transferred to various α-keto acids, generating new amino acids and α-ketoglutarate. amu.edu.az This process is central to the synthesis and degradation of most amino acids, with L-glutamate often acting as the primary amino group donor. libretexts.org

Two of the most significant aminotransferase reactions involving L-glutamate are:

Aspartate Aminotransferase (AST): This enzyme catalyzes the transfer of the amino group from L-glutamate to oxaloacetate, forming L-aspartate and α-ketoglutarate. sigmaaldrich.com

Alanine Aminotransferase (ALT): This enzyme facilitates the transfer of the amino group from L-glutamate to pyruvate, yielding L-alanine and α-ketoglutarate. chemicalbook.com

Major Aminotransferase Reactions Involving L-Glutamate
EnzymeReactantsProducts
Aspartate Aminotransferase (AST)L-glutamate + Oxaloacetateα-ketoglutarate + L-aspartate
Alanine Aminotransferase (ALT)L-glutamate + Pyruvateα-ketoglutarate + L-alanine

Intermediary Metabolic Roles of L-Glutamate

As a product of central metabolic pathways, L-glutamate serves as a precursor and an intermediate for a wide array of metabolic processes. nih.govnih.gov

Nitrogen Donor: L-glutamate is a primary nitrogen donor for the biosynthesis of numerous nitrogen-containing compounds, including other non-essential amino acids (such as proline and arginine), nucleotides, and glucosamine. asm.orgnih.gov

Precursor for Bioactive Molecules: It is a direct precursor for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the major intracellular antioxidant, glutathione. nih.gov

Link to Energy Metabolism: Through its conversion to α-ketoglutarate, L-glutamate directly links amino acid metabolism with the TCA cycle. nih.gov This allows the carbon skeleton of glutamate to be used for energy production or for the synthesis of glucose. libretexts.org

Intracellular Signaling: Beyond its metabolic roles, glutamate itself acts as the major excitatory neurotransmitter in the mammalian central nervous system. chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NNaO4 B098486 CID 86748263 CAS No. 16690-92-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

CAS No.

16690-92-9

Molecular Formula

C5H9NNaO4

Molecular Weight

170.12 g/mol

IUPAC Name

disodium;(2S)-2-aminopentanedioate

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1

InChI Key

UVZZAUIWJCQWEO-DFWYDOINSA-N

impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.[Na]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.[Na]

boiling_point

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

density

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

Other CAS No.

16690-92-9
68187-30-4
142-47-2
16177-21-2

physical_description

White, practically odourless crystals or crystalline powder

Pictograms

Irritant

Related CAS

28826-18-8

solubility

Freely soluble in water;  practically insoluble in ethanol or ether

Synonyms

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Origin of Product

United States

Advanced Research Directions in Sodium L Glutamate Biology

Comprehensive Molecular Characterization of Receptor-Ligand Interactions Beyond Canonical Binding Sites

Recent advancements in structural biology and computational modeling have unveiled a landscape of L-glutamate receptor interactions that extends far beyond the traditionally understood orthosteric, or canonical, binding sites. This new frontier of research is focused on allosteric modulation, where ligands bind to topographically distinct sites on the receptor to fine-tune its activity. These allosteric sites offer a more subtle and potentially more therapeutically advantageous way to control receptor function compared to direct activation or inhibition.

One of the most intensely studied areas is the allosteric modulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, both of which are critical for synaptic plasticity, learning, and memory. rupress.orgjneurosci.org For NMDA receptors, the amino-terminal domain (ATD) has emerged as a key hub for allosteric modulation. rupress.org This domain is a major structural determinant of subtype-specific variations among NMDA receptors, and molecules that bind here can profoundly alter receptor activity. rupress.org

Positive allosteric modulators (PAMs) of AMPA receptors, on the other hand, have been shown to bind at the interface between the glutamate-binding subunits. jneurosci.org These molecules can slow the deactivation of the receptor and reduce its desensitization, effectively prolonging the synaptic current. jneurosci.org Structural studies have identified a novel binding pocket for PAMs like aniracetam and CX614 at the dimer interface and interdomain hinge of the GluR2 ligand-binding core. jneurosci.org This binding stabilizes the receptor in its active state. jneurosci.org

Metabotropic glutamate (B1630785) receptors (mGluRs) have also been a major focus of allosteric modulator research. nih.gov A large number of subtype-selective allosteric modulators for mGluRs have been identified, with the majority thought to bind within the transmembrane regions of the receptor. nih.gov This approach has proven highly successful for achieving selectivity among the eight different mGluR subtypes, a significant challenge when targeting the highly conserved orthosteric glutamate binding site. youtube.com

The table below summarizes key findings related to non-canonical binding sites on glutamate receptors.

Receptor SubtypeAllosteric Binding Site LocationClass of ModulatorFunctional Effect
NMDA Amino-Terminal Domain (ATD)VariousSubtype-specific modulation of receptor activity rupress.org
AMPA (GluR2) Dimer interface and interdomain hingePositive Allosteric Modulators (PAMs)Slows deactivation and reduces desensitization jneurosci.org
mGluRs Transmembrane domainsPositive and Negative Allosteric Modulators (PAMs & NAMs)Subtype-selective modulation of receptor signaling nih.gov

These discoveries are paving the way for the development of novel therapeutic agents with greater specificity and potentially fewer side effects than traditional orthosteric ligands. The ability to fine-tune the activity of specific glutamate receptor subtypes holds immense promise for treating a range of neurological and psychiatric disorders.

Genetic and Evolutionary Studies of L-Glutamate Sensing Systems Across Diverse Organisms

The story of L-glutamate sensing is a tale of deep evolutionary time, with its origins traceable to primitive signaling mechanisms that existed even before the divergence of plants and animals. oup.com Comparative genomics and phylogenetic studies have revealed a remarkable diversity and complexity in glutamate receptor evolution, challenging the long-held vertebrate-centric classification.

Traditionally, ionotropic glutamate receptors (iGluRs) in vertebrates are grouped into six classes. However, exhaustive phylogenetic studies across the metazoan kingdom have revealed a much richer picture, with at least ten classes of iGluRs and an additional class of metabotropic receptors. elifesciences.org This suggests that the glutamate receptors found in vertebrates represent only a fraction of the total diversity that has evolved. elifesciences.org In fact, more than 20 evolutionarily distinct families of iGluRs have been identified in eukaryotes. nih.gov

A landmark study reclassified iGluRs into four subfamilies, including two newly proposed ones named Epsilon and Lambda. elifesciences.orgresearchgate.net The Epsilon receptors are particularly noteworthy as they are found broadly across both bilaterian and non-bilaterian animals, indicating an ancient origin. researchgate.net Furthermore, some Epsilon receptors are activated by glycine, similar to NMDA receptors, highlighting convergent evolutionary pathways. elifesciences.org

The table below presents a revised classification of metazoan ionotropic glutamate receptors, reflecting recent evolutionary findings.

Proposed SubfamilyIncluded Classes (Examples)Key Evolutionary Features
NMDA NMDASpecialized role in vertebrates, activated by glutamate and a co-agonist (glycine or D-serine) elifesciences.org
AKDF AMPA, Kainate, Delta, PhiCombines three subfamilies from the previous model elifesciences.org
Epsilon -Found in both bilaterian and non-bilaterian animals; some are activated by glycine elifesciences.orgresearchgate.net
Lambda -Exclusive to sponges (phylum Porifera) researchgate.net

Interestingly, studies comparing glutamate-sensing genes to glutamate metabolism genes across human populations have found that the sensing genes are more conserved. nih.govresearchgate.net This suggests that glutamate-sensing is under stronger functional constraint, highlighting its fundamental importance. nih.govresearchgate.net While there are significant differences in glutamate metabolism genes between, for example, African and East Asian populations, the genes for glutamate sensing show no such clear distinctions. nih.govkarger.com This points to a conserved core function of glutamate perception throughout human evolution. nih.govresearchgate.net

These genetic and evolutionary insights are not merely academic; a better understanding of the diversity of glutamate receptors could provide neuroscientists with new tools to probe the nervous system and may reveal novel targets for therapeutic intervention. elifesciences.org

Mechanistic Insights into Cellular L-Glutamate Homeostasis Regulation in Specialized Cells

The concentration of L-glutamate in the extracellular space of the central nervous system is tightly controlled, a necessity for ensuring high-fidelity synaptic transmission and preventing the neuronal damage that can result from excessive receptor activation, a phenomenon known as excitotoxicity. uzh.chnih.gov This delicate balance is maintained by a sophisticated interplay of transporters and enzymes, primarily within astrocytes and neurons.

A key player in this process is a family of glutamate transporters known as excitatory amino acid transporters (EAATs). uzh.chnih.gov These transporters are responsible for clearing glutamate from the synaptic cleft and are located on both neurons and glial cells, with astrocytes accounting for the uptake of an estimated 80-90% of extracellular glutamate. oup.com There are five subtypes of EAATs, with EAAT2 being predominantly expressed on cells in glutamate-rich brain regions. nih.gov

Once inside astrocytes, glutamate is converted to glutamine by the enzyme glutamine synthetase. oup.com This glutamine is then transported back to neurons, where it is converted back into glutamate by glutaminase, completing the so-called "glutamate-glutamine cycle". nih.govoup.com This recycling mechanism is crucial for replenishing the neurotransmitter pool. oup.com The rapid conversion of glutamate to glutamine within astrocytes helps maintain a low intracellular glutamate concentration, which in turn facilitates further glutamate uptake. mdpi.com

The table below details the different concentrations of L-glutamate in various cellular and extracellular compartments, illustrating the steep concentration gradients that are actively maintained.

CompartmentL-Glutamate Concentration
Blood 40–60 μM frontiersin.org
Brain Extracellular Fluid 1–10 μM frontiersin.org
Synaptic Cleft (during transmission) ~1.1 mM researchgate.net
Neuron & Astrocyte Cytoplasm 10–100 mM frontiersin.org
Synaptic Vesicles ~60 mM (neurons), ~20 mM (astrocytes) researchgate.net

Recent research has also highlighted the diverse mechanisms by which astrocytes can release glutamate, further underscoring their active role in modulating synaptic activity. These release mechanisms include Ca2+-dependent exocytosis, anion channels, and the reversal of uptake transporters under pathological conditions like ischemia. mdpi.com The regulation of these uptake and release processes is complex, involving transcriptional, translational, and post-translational modifications of the transporters and enzymes involved. mdpi.com Understanding these intricate regulatory mechanisms in specialized cells is a critical area of ongoing research, with implications for a host of neurological disorders characterized by glutamate dyshomeostasis.

Systems Biology Approaches to Elucidating Glutamatergic Signaling Networks

The complexity of glutamatergic signaling, with its numerous receptor subtypes, downstream effectors, and regulatory feedback loops, necessitates a systems-level approach for a comprehensive understanding. Systems biology, which integrates experimental data from multiple "omics" platforms with computational modeling, is providing unprecedented insights into the intricate networks that govern glutamate's function.

Multi-omic analyses, combining transcriptomics (the study of all RNA transcripts) and kinomics (the study of the entire set of protein kinases), have been employed to map the molecular changes induced by glutamate excitotoxicity in neuronal cultures. nih.govnih.gov These studies have identified key signaling pathways that are perturbed, such as the MAPK and Wnt pathways, and have pinpointed specific genes and kinases that are significantly altered in response to glutamate-induced stress. nih.govnih.gov For instance, transcriptional analysis has identified BTG2, NPAS4, and CCN1 as some of the most significantly differentially expressed genes following excitotoxic glutamate treatment in neurons. nih.gov

Computational modeling is another powerful tool in the systems biology arsenal. Boolean network models, for example, have been used to simulate the molecular pathways linking dopamine and glutamate receptor systems. nih.gov In these models, each component of the pathway (a "node") is assigned one of two states, "on" or "off," allowing researchers to probe the stability of the network and predict the effects of perturbations, such as the "knockout" of a particular gene. nih.gov Such models can help identify critical nodes within the network that are essential for maintaining its stability, potentially revealing novel drug targets. nih.gov

The table below highlights some of the key pathways and molecules identified through systems biology approaches in the context of glutamate signaling.

Systems Biology ApproachKey Findings/Identified Components
Multi-Omics (Transcriptomics & Kinomics) - Activation of p38/MAPK and stress-activated MAPK pathways in response to excitotoxicity nih.govnih.gov- Involvement of the Wnt signaling pathway in early axon differentiation and growth nih.gov- Enrichment of pathways related to oxidative stress, actin filament organization, and regulation of apoptosis nih.govresearchgate.net
Boolean Network Modeling - Identification of Ca2+ ions as critical for maintaining the stability of dopamine-glutamate pathway models nih.gov

By integrating diverse datasets and employing sophisticated modeling techniques, systems biology is moving the field of glutamate research from a reductionist focus on individual components to a more holistic understanding of how these components interact to produce complex physiological and pathological behaviors. This approach holds great promise for unraveling the complexities of brain function and dysfunction.

Novel Biotechnological Applications of L-Glutamate Production and Utilization Beyond Traditional Food Science

While Sodium L-glutamate is most widely known for its role as a flavor enhancer in the food industry, advanced biotechnological research is unlocking new applications for this versatile amino acid and the microorganisms that produce it. The primary workhorse for the industrial production of L-glutamate is the bacterium Corynebacterium glutamicum, a microbe that has been extensively studied and metabolically engineered to achieve high production yields. nih.gov

Current research is focused on expanding the range of feedstocks that can be used for L-glutamate fermentation, moving beyond traditional sugars to more sustainable and cost-effective alternatives. For example, strains of C. glutamicum have been engineered to produce L-glutamate from arabinose, a pentose sugar found in rice straw hydrolysate. nih.gov Similarly, efforts are underway to optimize production from industrial raw materials like sucrose and molasses. nih.gov

Beyond its direct use, L-glutamate is also being explored as a valuable platform chemical—a building block for the synthesis of other commercially important compounds. The metabolic pathways that lead to L-glutamate production in C. glutamicum can be redirected and further engineered to produce a family of related amino acids, including L-arginine, L-citrulline, L-ornithine, and L-proline. nih.gov

Furthermore, the principles of metabolic engineering applied to L-glutamate production are being extended to the synthesis of other valuable bioproducts. By manipulating the central carbon metabolism, such as the flux through the pentose phosphate pathway (PPP) and the Embden-Meyerhof-Parnas (EMP) pathway, researchers can optimize the production of specific target molecules. nih.gov For instance, under L-glutamate producing conditions, the carbon flux distribution between the EMP and PPP is estimated to be around 80:20. nih.gov

The table below provides examples of different products that can be synthesized using engineered Corynebacterium glutamicum, highlighting the versatility of this microbial platform.

ProductPrecursorKey Engineering Strategy
L-Glutamate α-ketoglutarateOptimization of central carbon metabolism, transporter engineering
L-Arginine L-GlutamateOverexpression of arginine biosynthesis genes, deregulation of feedback inhibition
L-Ornithine L-GlutamateBlocking the conversion of ornithine to citrulline
L-Proline L-GlutamateOverexpression of proline biosynthesis genes

These advancements in biotechnology are repositioning L-glutamate from a simple food additive to a key player in the development of a sustainable bio-economy. The continued exploration of microbial metabolic engineering promises to yield an even wider array of valuable chemicals and materials derived from this fundamental amino acid.

Q & A

Q. How can researchers validate the purity and identity of Sodium L-glutamate in experimental preparations?

To ensure purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm, as Sodium L-glutamate lacks intrinsic fluorescence. For identity confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify characteristic peaks: δ 3.6–3.8 ppm (α-proton) and δ 2.1–2.3 ppm (β-protons) . Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate (COO⁻) stretching bands at ~1,580 cm⁻¹ and ~1,400 cm⁻¹ .

Q. What experimental designs are suitable for studying Sodium L-glutamate’s role in enzymatic cross-linking reactions?

For cellulose cross-linking studies, use a reaction system containing 1,2,3,4-butanetetracarboxylic acid (BTCA), Sodium L-glutamate (catalyst), and cellulose fabric. Optimize parameters via factorial design: pH (8–10), temperature (160–180°C), and catalyst concentration (4–8% w/w). Monitor esterification efficiency via FTIR absorbance at ~1,720 cm⁻¹ (ester carbonyl) and quantify cross-linking density through wrinkle recovery angle (WRA) measurements .

Q. How can Sodium L-glutamate uptake kinetics be quantified in cellular models?

Use radiolabeled [³H]-L-glutamate in sodium-dependent and sodium-independent uptake assays. For neuronal cells (e.g., STHdh striatal models), measure uptake in choline chloride buffer (sodium-free) versus sodium phosphate buffer. Calculate Vmax and Km using Michaelis-Menten kinetics, and validate with competitive inhibitors (e.g., DL-threo-3-hydroxy-aspartate for system X⁻AG transporters) .

Advanced Research Questions

Q. How do contradictory findings on Sodium L-glutamate’s neurotoxic effects arise, and how can they be resolved?

Discrepancies often stem from model specificity (e.g., retinal vs. striatal cells) and dosage regimes. For in vitro neurotoxicity studies, standardize protocols: (1) Use primary neurons (not immortalized lines) to avoid altered transporter expression; (2) Apply glutamate at 0.1–1 mM for ≤24 hours to mimic physiological stress; (3) Control for sodium ion interference by comparing with NMDA receptor antagonists (e.g., MK-801). Reconcile data via meta-analysis of dose-response curves across studies .

Q. What advanced techniques elucidate Sodium L-glutamate’s role in bacterial symport systems?

In Bacillus stearothermophilus, employ membrane potential (ΔΨ) measurements using carbocyanine dyes (e.g., DiSC₃(5)) to quantify H⁺/Na⁺-coupled transport. Validate symport stoichiometry via ionophore titration (e.g., nigericin for H⁺, monensin for Na⁺). For structural insights, use cryo-electron microscopy to resolve transporter conformations in the presence of glutamate and ions .

Q. How can computational models improve understanding of Sodium L-glutamate’s interactions with magnesium in protein synthesis?

Perform quantum-mechanical calculations (density functional theory, DFT) to analyze Mg²⁺-glutamate coordination geometries. Parameterize molecular dynamics (MD) simulations using NMR-derived bond lengths and angles. Validate with spectroscopic data (e.g., Raman shifts at 950–1,000 cm⁻¹ for Mg-O vibrations) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing non-linear kinetics in Sodium L-glutamate transport studies?

For sigmoidal kinetics (e.g., cooperative binding in AcCoA-dependent systems), fit data to the Hill equation: V = V₀ + (Vₘₐₓ [S]ⁿ)/(Kₐⁿ + [S]ⁿ). Use software like GNUPLOT or GraphPad Prism to estimate n (cooperativity coefficient) and Kₐ (apparent affinity). For non-saturating datasets, apply bootstrap resampling to assess parameter uncertainty .

Q. How should researchers design experiments to distinguish between Sodium L-glutamate’s metabolic and signaling roles?

Employ isotopic tracing (¹³C-glutamate) with LC-MS to track incorporation into TCA cycle intermediates (e.g., α-ketoglutarate). Parallelly, use calcium imaging (e.g., Fura-2 AM) or patch-clamp electrophysiology to monitor glutamate-induced ion flux. Control for receptor-mediated effects with selective antagonists (e.g., CNQX for AMPA receptors) .

Data Contradiction Analysis

Q. Why do reported Vmax values for Sodium L-glutamate transporters vary across studies?

Variability arises from differences in (1) expression systems (e.g., oocytes vs. native membranes), (2) assay temperatures (e.g., 25°C for Xenopus oocytes vs. 37°C for mammalian cells), and (3) buffer composition (e.g., chloride ion interference). Standardize conditions using reference substrates (e.g., D-aspartate for system X⁻AG) and report kinetic parameters with ±SEM .

Q. How can conflicting results on Sodium L-glutamate’s catalytic efficiency in cross-linking be addressed?

Discrepancies in esterification efficiency (~40–90% across studies) often reflect cellulose crystallinity differences. Pre-treat fabrics with mercerization (NaOH) to homogenize substrate reactivity. Use X-ray diffraction (XRD) to quantify cellulose I vs. II content and correlate with cross-linking efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.